For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (±)19(20)-Dihydroxydocosapentaenoic Acid (DiHDPA): Discovery and Function
Abstract
(±)19(20)-dihydroxydocosapentaenoic acid (DiHDPA) is a diol metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is formed through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by the soluble epoxide hydrolase (sEH). Emerging research has identified (±)19(20)-DiHDPA as a bioactive lipid mediator with significant roles in modulating vascular function and inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of (±)19(20)-DiHDPA, with a focus on its effects on endothelial permeability and pericyte migration. Detailed experimental protocols for its analysis and relevant signaling pathways are also presented.
Discovery and Biosynthesis
(±)19(20)-DiHDPA was first identified as a major metabolite of docosahexaenoic acid (DHA) in incubations with NADPH-supplemented rat liver microsomes.[1] Its biosynthesis is a two-step enzymatic process initiated by the epoxidation of DHA at the 19,20-double bond by cytochrome P450 epoxygenases to form (±)19(20)-epoxydocosapentaenoic acid (19,20-EpDPE).[2][3] Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide ring of 19,20-EpDPE to yield the vicinal diol, (±)19(20)-DiHDPA.[2][3][4]
Figure 1: Biosynthetic pathway of (±)19(20)-DiHDPA from DHA.
Biological Functions
Current research indicates that (±)19(20)-DiHDPA plays a significant role in modulating vascular barrier function. Specifically, it has been shown to increase endothelial cell permeability and promote the migration of pericytes. These actions have implications for physiological and pathological processes such as angiogenesis and inflammation.
Effects on Endothelial Permeability
(±)19(20)-DiHDPA has been demonstrated to disrupt endothelial barrier integrity. This is evidenced by a decrease in transendothelial electrical resistance (TEER) and an increase in the permeability of endothelial monolayers to dextran.[5] The underlying mechanism involves the disruption of adherens junctions, characterized by altered vascular endothelial (VE)-cadherin expression and localization.
Effects on Pericyte Migration
In addition to its effects on endothelial cells, (±)19(20)-DiHDPA has been shown to induce pericyte migration.[5] Pericytes are critical for maintaining vascular stability, and their migration can impact vascular remodeling and integrity.
Data Presentation
| Biological Effect | Assay | Model System | Concentration | Result | Reference |
| Endothelial Permeability | Dextran Permeability | Human Endothelial Cells | Not Specified | Increased permeability to 40 kDa and 70 kDa dextran | [5] |
| Transendothelial Electrical Resistance (TEER) | Mouse Brain Endothelial Cells | 100 nM | ~25% decrease in TEER | [5] | |
| Pericyte Function | Pericyte Mobility | Co-culture of Endothelial Cells and Pericytes | Not Specified | Increased pericyte mobility | [5] |
Signaling Pathways
The precise signaling mechanisms of (±)19(20)-DiHDPA are still under investigation. However, evidence suggests that its effects may be mediated through the modulation of inflammatory signaling pathways, such as the NF-κB pathway. While its precursor, 19,20-EpDPE, has been shown to act as a ligand for the G-protein coupled receptor 120 (GPR120), direct binding and activation of GPR120 by (±)19(20)-DiHDPA has not been definitively established.[6] It is plausible that some of the observed effects of (±)19(20)-DiHDPA are downstream of GPR120 activation by its precursor or through independent signaling cascades.
Figure 2: Proposed signaling pathway for (±)19(20)-DiHDPA.
Experimental Protocols
Enzymatic Synthesis of (±)19(20)-DiHDPA
This protocol describes a two-step enzymatic synthesis of (±)19(20)-DiHDPA from DHA.
Step 1: Epoxidation of DHA to (±)19(20)-EpDPE
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Reaction Mixture: In a suitable reaction vessel, combine DHA (e.g., 1 mg) with a microsomal preparation containing cytochrome P450 epoxygenases (e.g., from rat liver) in a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
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Initiation: Add an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
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Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes).
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Termination: Stop the reaction by adding a solvent such as acetonitrile or methanol.
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Purification: Purify the resulting (±)19(20)-EpDPE from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Step 2: Hydrolysis of (±)19(20)-EpDPE to (±)19(20)-DiHDPA
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Reaction Mixture: Dissolve the purified (±)19(20)-EpDPE in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4).
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Enzyme Addition: Add recombinant soluble epoxide hydrolase (sEH).
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Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
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Termination: Terminate the reaction by acidification (e.g., to pH 3-4 with formic acid) and extraction with an organic solvent (e.g., ethyl acetate).
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Purification: Purify the final product, (±)19(20)-DiHDPA, using SPE or HPLC.
Quantification of (±)19(20)-DiHDPA in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantification of (±)19(20)-DiHDPA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation
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Homogenization: Homogenize the biological tissue sample (e.g., plasma, liver) in a suitable solvent (e.g., chloroform/methanol) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., a deuterated analog of DiHDPA).
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Extraction: Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the lipid fraction.
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Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
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Mobile Phase A: Water with 0.1% acetic acid.
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Mobile Phase B: Acetonitrile/methanol/acetic acid (e.g., 860/140/1, v/v/v).
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Gradient: A suitable gradient to separate (±)19(20)-DiHDPA from other lipid mediators (e.g., a 20-minute gradient increasing the percentage of mobile phase B).
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Flow Rate: 0.4 mL/min.
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Column Temperature: 50°C.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Negative electrospray ionization (ESI-).
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Analysis Mode: Multiple Reaction Monitoring (MRM).
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MRM Transition: Monitor the transition of the precursor ion [M-H]⁻ of (±)19(20)-DiHDPA (m/z 361.2) to a specific product ion (e.g., m/z 229.4).[3]
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Optimization: Optimize instrument parameters such as collision energy and tube lens voltage for maximum sensitivity.
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Figure 3: Workflow for the quantification of (±)19(20)-DiHDPA.
Conclusion
(±)19(20)-DiHDPA is an emerging bioactive lipid mediator with important functions in the regulation of vascular biology. Its ability to modulate endothelial permeability and pericyte migration suggests its involvement in both physiological and pathological processes. Further research is warranted to fully elucidate its signaling pathways and to explore its potential as a therapeutic target in diseases characterized by vascular dysfunction. The methods and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the roles of (±)19(20)-DiHDPA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Epoxygenases, Soluble Epoxide Hydrolase and the Regulation of Cardiovascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
